2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide 2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0817567
InChI: InChI=1S/C16H17ClN2O4S/c1-10-4-3-5-12(6-10)19-24(21,22)15-8-14(23-9-16(18)20)11(2)7-13(15)17/h3-8,19H,9H2,1-2H3,(H2,18,20)
SMILES: CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl
Molecular Formula: C16H17ClN2O4S
Molecular Weight: 368.8 g/mol

2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide

CAS No.:

Cat. No.: VC0817567

Molecular Formula: C16H17ClN2O4S

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide -

Specification

Molecular Formula C16H17ClN2O4S
Molecular Weight 368.8 g/mol
IUPAC Name 2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide
Standard InChI InChI=1S/C16H17ClN2O4S/c1-10-4-3-5-12(6-10)19-24(21,22)15-8-14(23-9-16(18)20)11(2)7-13(15)17/h3-8,19H,9H2,1-2H3,(H2,18,20)
Standard InChI Key WMSATIJAXKQDGR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl
Canonical SMILES CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator